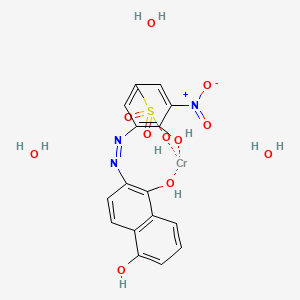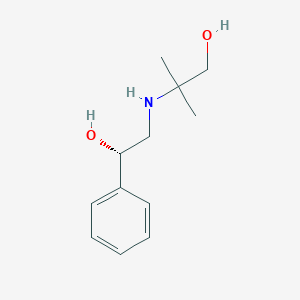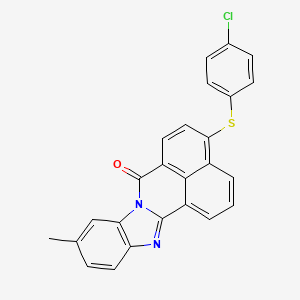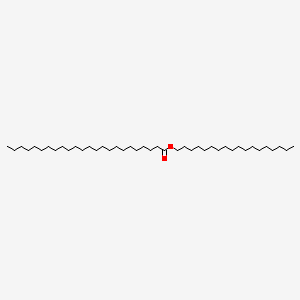
Stearyl lignocerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearyl lignocerate is a chemical compound classified as a wax ester. It is formed by the esterification of stearyl alcohol and lignoceric acid. Wax esters like this compound are known for their hydrophobic properties and are commonly found in natural waxes. These compounds are significant in various industrial applications due to their unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stearyl lignocerate can be synthesized through the esterification reaction between stearyl alcohol and lignoceric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 60°C to 100°C and may require several hours to complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes allow for better control over reaction conditions and can be scaled up to meet commercial demands. The use of advanced techniques such as ultrasonication-assisted flow strategies can further optimize the synthesis by minimizing side products and improving the overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
Stearyl lignocerate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can break down the ester bond, yielding stearyl alcohol and lignoceric acid.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Stearyl alcohol and lignoceric acid.
Reduction: Stearyl alcohol and lignoceric acid.
Substitution: Various esters or other substituted products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Stearyl lignocerate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and its impact on membrane fluidity.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Wirkmechanismus
The mechanism by which stearyl lignocerate exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets include various membrane proteins and lipid molecules, influencing cellular processes such as signaling and transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Stearyl oleate
- Arachidyl oleate
- Stearyl linoleate
Comparison
Stearyl lignocerate is unique due to its long carbon chain length, which imparts higher melting points and greater hydrophobicity compared to shorter-chain esters like stearyl oleate. This makes it particularly useful in applications requiring high thermal stability and water resistance .
Eigenschaften
CAS-Nummer |
42233-55-6 |
|---|---|
Molekularformel |
C42H84O2 |
Molekulargewicht |
621.1 g/mol |
IUPAC-Name |
octadecyl tetracosanoate |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 |
InChI-Schlüssel |
FYBFMNFKIVUBJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


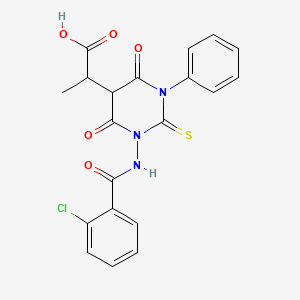
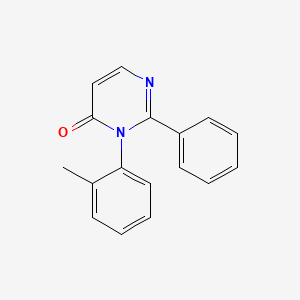
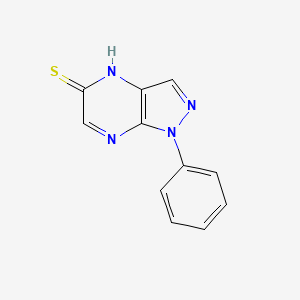
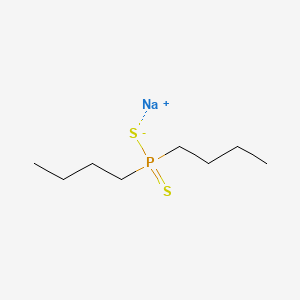
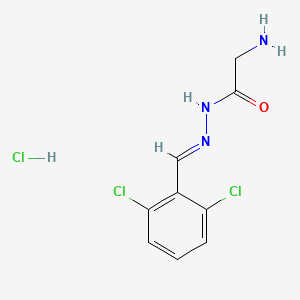


![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)

